Spectroscopic data for 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid
Spectroscopic data for 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid
Technical Deep Dive: Spectroscopic Characterization of 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid
Introduction: The Structural Imperative
In the landscape of kinase inhibitor design and fragment-based drug discovery, 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid (CAS: 948579-72-4) represents a critical scaffold. The trifluoromethyl (
However, the electron-withdrawing nature of the
Experimental Protocol: Sample Preparation & Handling
Before spectroscopic acquisition, proper sample handling is non-negotiable due to the potential for thermal decarboxylation of indole-3-carboxylic acids.
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Solvent Selection: Use DMSO-d6 for NMR. The compound is sparingly soluble in
and may aggregate, leading to broadened signals. DMSO-d6 disrupts intermolecular hydrogen bonding, providing sharp, resolvable peaks. -
Handling: Avoid prolonged heating >50°C. Store the solid at -20°C under inert atmosphere to prevent moisture-induced hydrolysis or decarboxylation.
Spectroscopic Analysis: The Core Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR signature of this molecule is defined by the "Push-Pull" electronic effect: the electron-rich indole nitrogen pushes density, while the C3-carboxyl and C5-trifluoromethyl groups pull density, significantly deshielding the H-2 and H-4 protons.
Table 1: Diagnostic
| Position | Shift ( | Multiplicity | Structural Insight | |
| -COOH | 12.20 – 12.50 | Broad Singlet | - | Exchangeable. Disappears with |
| N-H (1) | 12.00 – 12.30 | Broad Singlet | - | Highly deshielded by aromaticity and H-bonding. |
| H-2 | 8.15 – 8.35 | Doublet (or s) | Diagnostic for 3-substituted indoles. Shifts downfield due to C3-COOH. | |
| H-4 | 8.30 – 8.50 | Singlet (broad) | - | Critical Signal. Deshielded by peri-effect of C3-carbonyl and ortho-effect of C5- |
| H-6 | 7.50 – 7.60 | Doublet of Doublets | Couples with H-7 (ortho) and H-4 (meta). | |
| H-7 | 7.65 – 7.75 | Doublet | Typical indole doublet. |
> Note: The H-4 proton is the most distinct marker. In the decarboxylated impurity (5-CF3-indole), this proton appears upfield (~7.9 ppm). If you see H-4 < 8.0 ppm, your sample has degraded.
Table 2:
| Nucleus | Signal ( | Assignment | Notes |
| 165.0 – 167.0 | C=O (Acid) | Key confirmation of the carboxylic acid moiety. | |
| 135.0 – 140.0 | C-2 | Strongly deshielded. | |
| 125.5 (q, | Quartet due to C-F coupling. | ||
| -60.0 to -62.0 | Sharp singlet.[1] Diagnostic for fluorine incorporation. |
B. Mass Spectrometry (MS)
Indole-3-carboxylic acids are prone to thermal decarboxylation in the injection port of GC-MS systems. Therefore, LC-MS (ESI) is the required method for intact mass determination.
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Ionization Mode: Negative Electrospray Ionization (ESI-) is preferred for carboxylic acids.
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Exact Mass (Neutral): 229.035
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Observed Ion (M-H)-: 228.027
Table 3: MS Fragmentation Logic (ESI-)
| m/z (approx) | Fragment Ion | Loss | Mechanism |
| 228 | - | Deprotonated molecular ion (Base Peak). | |
| 184 | 44 Da | Diagnostic. Decarboxylation to form the 5-trifluoromethylindolyl anion. | |
| 164 | 20 Da | Secondary fragmentation characteristic of fluorinated aromatics. |
C. Infrared Spectroscopy (FT-IR)
IR provides a rapid "Fingerprint" check for the carbonyl group, ensuring the acid has not degraded to the ester or decarboxylated product.
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Stretch:
(Strong, broad). Absence indicates decarboxylation. -
Stretch:
(Very broad, "hump"). -
Stretch:
(Sharp, superimposed on OH). -
Stretch:
(Strong, multiple bands).
Visualization: Characterization & Fragmentation
The following diagrams illustrate the logical workflow for validating this compound and its behavior under mass spectrometry.
Diagram 1: Structural Validation Workflow
Caption: Logical decision tree for validating 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid, prioritizing non-destructive IR and MS before NMR.
Diagram 2: Mass Spectrometry Fragmentation Pathway
Caption: Primary fragmentation pathway in ESI(-) mode, showing the characteristic loss of carbon dioxide.
Critical Quality Attributes (CQA)
When sourcing or synthesizing this compound, three specific impurities are common. Use the data above to screen for them:
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5-(Trifluoromethyl)indole: Result of thermal decarboxylation.
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Detection: IR (No C=O), NMR (H-4 shifts upfield to ~7.95 ppm).
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Unreacted Ester (Methyl/Ethyl 5-CF3-indole-3-carboxylate): Result of incomplete hydrolysis.
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Detection:
NMR (Alkoxy singlet/triplet at 3.8–4.4 ppm).
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Regioisomers (6-CF3 or 4-CF3): Result of impure starting anilines in synthesis.
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Detection:
NMR coupling constants ( -values) in the aromatic region will differ.
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References
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National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 329762256: 5-(Trifluoromethyl)indole. Retrieved from [Link]
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Royal Society of Chemistry (RSC). (2011). ChemComm Supporting Information: Synthesis of Trifluoromethyl Indoles. Retrieved from [Link]
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National Institutes of Health (NIH). (2013). Crystal structure of ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. PMC. Retrieved from [Link]
